(4-Ethoxyphenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Description

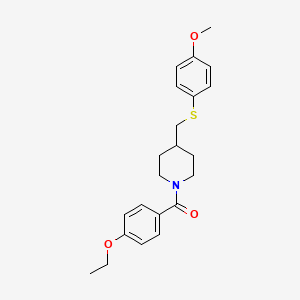

The compound (4-Ethoxyphenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone features a piperidine ring core substituted with a (4-methoxyphenyl)thio-methyl group at the 4-position and a 4-ethoxyphenyl methanone moiety at the 1-position (Figure 1). Key structural attributes include:

- (4-Methoxyphenyl)thio-methyl group: A sulfur-containing linkage that may enhance electron-withdrawing effects and influence molecular interactions.

- Piperidine scaffold: A common motif in medicinal chemistry, offering conformational flexibility and hydrogen-bonding capabilities.

Properties

IUPAC Name |

(4-ethoxyphenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3S/c1-3-26-20-6-4-18(5-7-20)22(24)23-14-12-17(13-15-23)16-27-21-10-8-19(25-2)9-11-21/h4-11,17H,3,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNPGONUSWNESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidin-1-yl core. One common approach is the reaction of piperidine with an appropriate halogenated precursor to introduce the thioether group

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.

Reduction: : The methanone group can be reduced to a hydroxyl group, forming a piperidinol derivative.

Substitution: : The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracids.

Reduction: : Sodium borohydride or lithium aluminum hydride can be used for the reduction of the methanone group.

Substitution: : Electrophilic substitution reactions may use Lewis acids like aluminum chloride, while nucleophilic substitutions may involve strong nucleophiles such as Grignard reagents.

Major Products Formed

Oxidation: : Sulfoxides and sulfones.

Reduction: : Piperidinol derivatives.

Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: : It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : Its structural complexity makes it a candidate for studying biological interactions and pathways.

Medicine: : Potential use in drug discovery, particularly in the development of new therapeutic agents targeting specific receptors or enzymes.

Industry: : Application in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs based on substituents, molecular weight, and calculated properties (e.g., LogP, hydrogen-bonding):

*XLogP values estimated from analogs in .

†Calculated using standard atomic weights.

‡Higher LogP due to ethoxy and thioether groups compared to methoxy analogs.

Key Observations:

- Lipophilicity : The target compound’s ethoxy and thioether groups increase LogP (~5.2) compared to simpler methoxy analogs (LogP ~2.5–3.8) .

- Hydrogen Bonding: The absence of H-bond donors in the target compound may reduce solubility but improve membrane permeability relative to hydroxyl-containing analogs .

Electronic and Nonlinear Optical (NLO) Properties

Studies on substituted methanones (e.g., (4-methylphenyl)(4-methylpiperidin-1-yl)methanone) reveal that electron-donating groups (e.g., methoxy) enhance polarizability, while electron-withdrawing groups (e.g., thioether) improve hyperpolarizability . The target compound’s thioether linkage likely amplifies NLO properties compared to alkyl or methoxy-substituted analogs.

Biological Activity

The compound (4-Ethoxyphenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone , also referred to as 2-(4-Ethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological evaluations, particularly focusing on its anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where the key steps include the formation of the piperidine core and the introduction of the ethoxy and methoxy groups. The synthetic route can be summarized as follows:

- Formation of Piperidine Derivative : The piperidine ring is synthesized using standard methods involving alkylation and cyclization.

- Introduction of Ethoxy and Methoxy Groups : These groups are introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.

- Final Coupling : The final product is obtained by coupling the piperidine derivative with the substituted phenyl groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of these targets, leading to various biochemical responses. Detailed research is necessary to elucidate the exact mechanisms involved.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Key findings include:

- Cell Viability Assays : At concentrations ranging from 1 μM to 10 μM, significant reductions in cell viability were observed, indicating cytotoxic effects on cancer cells.

- Apoptosis Induction : Morphological changes consistent with apoptosis were noted at 1 μM, with enhanced caspase-3 activity (1.33–1.57 times) at 10 μM, confirming its role in inducing programmed cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxy and ethoxy groups can significantly impact biological activity. For example:

| Compound Variation | EC50 (nM) | Emax (%) | Remarks |

|---|---|---|---|

| Parent Compound | 710 ± 150 | 102 ± 4.2 | High potency at D3 receptor |

| Methoxy Substituted | 278 ± 62 | 36 ± 3.1 | Enhanced selectivity |

| Ethoxy Variants | 98 ± 21 | 95 ± 6 | Increased efficacy |

These variations suggest that fine-tuning the substituents can optimize therapeutic potential against specific cancer types .

Case Studies

Several case studies have examined the efficacy of this compound in preclinical settings:

- Study on MDA-MB-231 Cells : The compound was shown to inhibit proliferation effectively and induce apoptosis through mitochondrial pathways.

- In Vivo Models : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, emphasizing its potential for therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.